molecular formula C16H17NO6S B13145951 Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-

Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-

Cat. No.: B13145951
M. Wt: 351.4 g/mol
InChI Key: QUWHLOBHPRYVHJ-NSHDSACASA-N
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Description

The compound "Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-" is a sulfonamide derivative featuring a β-alanine moiety (NH₂-CH(CH₃)-CO₂H) linked via a sulfonyl group to a 4-(2-methoxyphenoxy)phenyl ring. This structure combines the sulfonamide pharmacophore—a common feature in antimicrobial, antidiabetic, and anti-inflammatory agents—with a methoxyphenoxy aromatic system and an amino acid side chain.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1

InChI Key

QUWHLOBHPRYVHJ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Formation of the Aromatic Sulfonyl Intermediate

Step 1: Preparation of the (4-(2-methoxyphenoxy)phenyl)sulfonyl chloride

  • Method: Electrophilic sulfonation of the phenyl precursor with chlorosulfonic acid or SO₂Cl₂ (thionyl chloride).
  • Reaction Conditions: Typically carried out under inert atmosphere at low temperatures (0–5°C) to prevent over-sulfonation and side reactions.
  • Data Table:
Reagent Temperature Yield Notes
Chlorosulfonic acid 0°C ~85% Controlled addition to phenol derivative

Reference: Based on standard sulfonation protocols and literature on aromatic sulfonyl chlorides.

Synthesis of the Aromatic Substituent with Methoxyphenoxy Group

Step 2: Preparation of 4-(2-methoxyphenoxy)phenol

  • Method: O-alkylation of 4-hydroxyphenol with 2-methoxyphenyl bromide or chloride.
  • Reaction Conditions: Use of potassium carbonate in polar aprotic solvents like acetone or DMF at reflux.
  • Data Table:
Starting Material Reagent Solvent Temperature Yield Notes
4-Hydroxyphenol 2-methoxyphenyl bromide K₂CO₃, DMF Reflux 78–85% Selective O-alkylation

Reference: Adapted from organic synthesis literature on phenoxy derivatives.

Coupling of the Aromatic Sulfonyl Chloride with Alanine Derivatives

Step 3: Sulfonylation of Alanine

  • Method: Nucleophilic attack of the amino group of alanine (or its protected derivative) on the sulfonyl chloride.
  • Reaction Conditions: Use of base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF at 0–25°C.
  • Reaction Scheme:
Alanine derivative + Aromatic sulfonyl chloride → N-sulfonylalanine derivative
Reagents Solvent Temperature Yield Notes
Alanine methyl ester hydrochloride Pyridine 0°C to RT 70–80% Protecting groups may be used

Reference: Standard sulfonylation protocols for amino acids.

Specific Research Findings and Advanced Methods

Selective N-Methylation and Protection Strategies

Research indicates that selective N-methylation of amino acids can be achieved using guanidinium bases (e.g., MTBD) in the presence of sulfonyl protection, preventing undesired methylation at other sites. This approach enhances the specificity of synthesis, especially for derivatives like N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-alanine .

Use of Triflates and SN2 Displacements

Effenberger et al. demonstrated that triflates derived from phenolic compounds can replace halides in SN2 reactions to form sulfonyl derivatives efficiently. This method offers an alternative route:

  • Convert phenol to triflate
  • React with sulfonamide or amino acid derivatives under basic conditions

Reductive Amination for Amino Acid Formation

An alternative approach involves reductive amination of α-keto acids with ammonia, followed by sulfonylation, as described in the synthesis of alanine and related amino acids. This method offers high regioselectivity and yields.

Data Tables Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Direct sulfonylation Sulfonyl chloride + amino acid Nucleophilic attack Simplicity Requires pure sulfonyl chloride
Stepwise aromatic sulfonylation Phenol derivatives + chlorosulfonic acid Formation of sulfonyl chloride, then coupling High regioselectivity Multi-step process
Triflate displacement Phenolic triflates + amino acid derivatives SN2 displacement Good yields, versatile Requires triflate intermediates
Reductive amination α-Keto acids + NH₃ + NaBH₄ Conversion to amino acids High selectivity Limited to specific amino acids

Chemical Reactions Analysis

Types of Reactions

Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways critical for various biological processes.

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may reduce inflammation by modulating cytokine release and inhibiting specific enzymes involved in inflammatory pathways.

Industry

  • Material Development : Utilized in the formulation of new materials, particularly those requiring enhanced chemical stability and biological compatibility.

Anti-inflammatory and Analgesic Potential

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects:

  • In Vitro Studies : Demonstrated reduced production of pro-inflammatory cytokines in macrophage cell lines.
  • Animal Models : Showed significant reductions in pain response comparable to established analgesics.

Case Studies

  • Study A : Evaluated the compound's effects on chronic pain models in mice. Results indicated a significant decrease in pain behaviors compared to control groups.
  • Study B : Focused on anti-inflammatory effects in a rat model of arthritis. Treated groups exhibited reduced joint swelling and improved mobility.

Mechanism of Action

The mechanism of action of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar sulfonamide derivatives:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity References
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- 4-(2-Methoxyphenoxy)phenyl, β-alanine ~355.4 (estimated) Hypothesized: Enzyme inhibition, antimicrobial
N-Acetyldapsone (CAS 565-20-8) 4-Aminophenylsulfonyl, acetamide 290.34 Antimicrobial (leprosy, malaria)
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoyl]phenylacetamide 4-(5-Methylisoxazol-3-yl)sulfamoyl, 2-methoxyphenoxy, acetamide 409.44 Potential antibacterial
Glibenclamide 4-(2-Chloro-5-methoxybenzamido)ethylphenylsulfonyl, cyclohexylurea 494.0 Antidiabetic (sulfonylurea class)
N4-Lauroylsulfacetamide (Compound 31) Dodecanoyl (C12 acyl), acetylamino 396.54 Antitubercular

Key Observations :

  • Substituent Diversity: The target compound’s β-alanine group distinguishes it from analogs with acetamide (e.g., N-Acetyldapsone) or urea (e.g., Glibenclamide) moieties. This amino acid side chain may enhance aqueous solubility compared to purely lipophilic derivatives like N4-Lauroylsulfacetamide .
  • However, the alanine carboxyl group counterbalances this with hydrophilicity .
  • Molecular Weight : The target compound’s estimated molecular weight (~355.4 g/mol) falls within the range typical for orally bioavailable drugs, unlike larger molecules like Glibenclamide (494.0 g/mol) .

Pharmacological Activities

Antimicrobial Potential

Sulfonamides like N-Acetyldapsone (a metabolite of dapsone) inhibit dihydropteroate synthase in folate synthesis, a mechanism critical in antimicrobial activity .

Antidiabetic Activity

Glibenclamide, a sulfonylurea, binds to pancreatic β-cell K⁺ channels to stimulate insulin release. In contrast, the target compound lacks the urea moiety required for this mechanism, indicating divergent therapeutic applications .

Analgesic and Anti-Inflammatory Effects

N-Phenylacetamide sulfonamides () exhibit analgesic activity via cyclooxygenase (COX) inhibition or opioid receptor modulation. The target’s alanine group could enhance binding to inflammatory targets like COX-2 or cytokine receptors .

Toxicity and Metabolic Considerations

  • N-Acetyldapsone : Associated with hemolytic anemia in G6PD-deficient patients due to oxidative stress .
  • Trifluoroethanesulfonamides () : Fluorinated analogs may exhibit higher toxicity due to metabolic stability and bioaccumulation .
  • Target Compound: The β-alanine moiety could reduce toxicity by enabling renal excretion or conversion to non-toxic metabolites (e.g., pyruvate) .

Biological Activity

Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O5_{5}S
  • Molar Mass : Approximately 351.37 g/mol
  • Functional Groups : The presence of a methoxy group, sulfonyl group, and an alanine moiety contributes to its unique properties, influencing its interaction with biological systems.

Research indicates that Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- may exert its biological effects through various mechanisms:

  • Enzyme Modulation : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to alterations in cellular signaling pathways.
  • Anti-inflammatory Activity : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Properties : There is emerging evidence supporting its anticancer activity, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation markers
AnticancerInhibitory effects on various cancer cell lines
AntimicrobialLimited studies indicating possible antimicrobial effects

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases .
  • Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .
  • Antimicrobial Properties : Although limited, some studies have indicated that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to fully elucidate these effects .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-Hydroxy instead of methoxy groupDifferent biological activity due to hydroxyl presence
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfide]-Sulfide instead of sulfonyl groupMay exhibit different reactivity patterns
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]thio]-Thioether linkageDifferent stability and interaction profiles

The unique combination of methoxy and sulfonyl groups in Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- enhances its stability and specificity compared to its analogues.

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